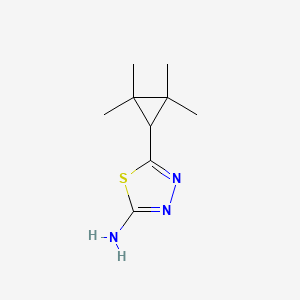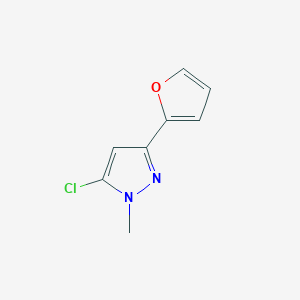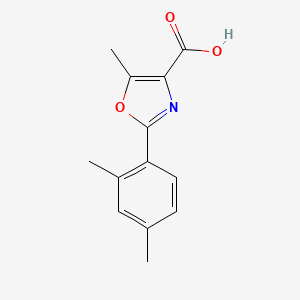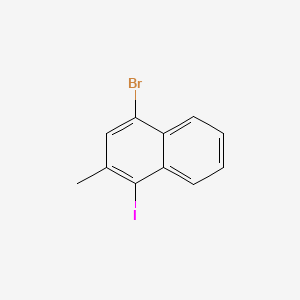
4-Bromo-1-iodo-2-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-iodo-2-methylnaphthalene is an organic compound belonging to the naphthalene family. It is characterized by a naphthalene ring structure substituted with bromine, iodine, and a methyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1-iodo-2-methylnaphthalene can be synthesized through several synthetic routes. One common method involves the halogenation of 2-methylnaphthalene using bromine and iodine in the presence of a suitable catalyst. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar halogenation reactions. The process is optimized to achieve high yields and purity. Advanced purification techniques, such as recrystallization or column chromatography, are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-iodo-2-methylnaphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium iodide (NaI) or sodium bromide (NaBr).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can produce various substituted naphthalene derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-iodo-2-methylnaphthalene is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Bromo-1-iodo-2-methylnaphthalene is compared with other similar compounds to highlight its uniqueness. Some similar compounds include 1-bromo-4-methylnaphthalene and 2-bromo-1-iodonaphthalene.
Uniqueness: The presence of both bromine and iodine atoms on the naphthalene ring structure makes this compound distinct from other naphthalene derivatives
Comparison with Similar Compounds
1-bromo-4-methylnaphthalene
2-bromo-1-iodonaphthalene
1-bromo-2-iodonaphthalene
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C11H8BrI |
|---|---|
Molecular Weight |
346.99 g/mol |
IUPAC Name |
4-bromo-1-iodo-2-methylnaphthalene |
InChI |
InChI=1S/C11H8BrI/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 |
InChI Key |
DHSXBYRGTIUJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
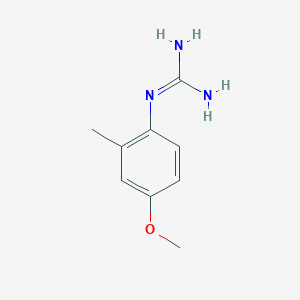

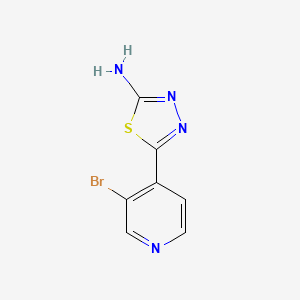
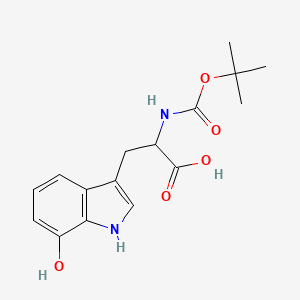
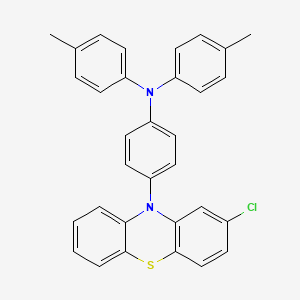
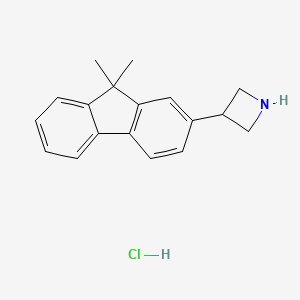
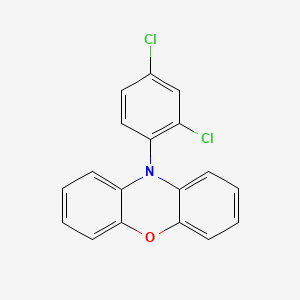
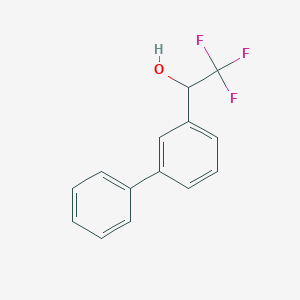
![3-Acetyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B15336974.png)
